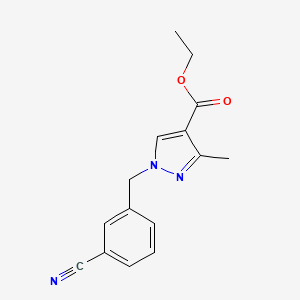

Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate

Beschreibung

Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound featuring a 3-cyanobenzyl substituent at the 1-position and an ethyl ester group at the 4-position. Pyrazole derivatives are widely studied for their structural versatility and biological activities, including anti-inflammatory, antifungal, and anticancer properties . The synthesis of such compounds typically involves N-alkylation or condensation reactions starting from ethyl 3-methyl-1H-pyrazole-4-carboxylate (CAS: 85290-78-4, MW: 154.17 g/mol) .

Eigenschaften

IUPAC Name |

ethyl 1-[(3-cyanophenyl)methyl]-3-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-3-20-15(19)14-10-18(17-11(14)2)9-13-6-4-5-12(7-13)8-16/h4-7,10H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMNCBCLTIOBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C)CC2=CC(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501136071 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[(3-cyanophenyl)methyl]-3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501136071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951439-84-1 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[(3-cyanophenyl)methyl]-3-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[(3-cyanophenyl)methyl]-3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501136071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester under acidic or basic conditions.

Introduction of the 3-Cyanobenzyl Group: The 3-cyanobenzyl group can be introduced via a nucleophilic substitution reaction using 3-cyanobenzyl bromide and the pyrazole intermediate.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert nitrile groups to amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or ester groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate, exhibit significant anticancer properties. Research has shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that similar pyrazole derivatives effectively targeted cancer cell lines, leading to a decrease in tumor growth in vitro and in vivo models .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This compound has shown promise in reducing inflammation markers in experimental models, suggesting potential therapeutic applications in treating inflammatory diseases .

Agrochemical Applications

Pesticide Development

this compound is being explored as a potential pesticide or herbicide. Its structural features allow for interaction with specific biological targets in pests, leading to effective pest control strategies. Research has indicated that compounds with similar pyrazole structures can disrupt metabolic pathways in insects, resulting in increased mortality rates .

Plant Growth Regulators

Additionally, this compound may serve as a plant growth regulator. Studies suggest that certain pyrazole derivatives can enhance plant growth and resistance against environmental stressors. The application of this compound could potentially lead to improved crop yields and sustainability practices in agriculture .

Materials Science Applications

Synthesis of Novel Materials

In materials science, this compound can be utilized in the synthesis of novel polymers and composite materials. Its ability to form stable complexes with metal ions makes it suitable for developing advanced materials with tailored properties for electronics and photonics applications .

Nanotechnology

Research is also being conducted on the use of this compound in nanotechnology. Its unique chemical properties allow it to be incorporated into nanocarriers for drug delivery systems, enhancing the bioavailability and targeting of therapeutic agents within the body .

Case Studies

Wirkmechanismus

The mechanism of action of Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of cytochrome P450 enzymes by binding to the heme iron atom, thereby disrupting the biosynthesis of essential biomolecules like ergosterol in fungi.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The table below compares key structural features, synthesis routes, and reported bioactivities of ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate and related compounds:

*Estimated based on parent compound (C7H10N2O2) and substituent contributions.

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity: The 3-cyanobenzyl group in the target compound contrasts with the 4-methoxybenzyl group in , where electron-donating methoxy groups may reduce metabolic stability compared to the electron-withdrawing cyano group. Chromone-linked pyrazoles (e.g., ) exhibit antifungal activity, suggesting that the target compound’s cyanobenzyl group could be optimized for similar applications through structural tuning.

Synthetic Flexibility :

- The parent compound (ethyl 3-methyl-1H-pyrazole-4-carboxylate) serves as a scaffold for diverse modifications, including N-alkylation (as in the target compound) and condensation with carbonyl-containing moieties .

Pharmacological Potential: Trifluoromethyl-substituted pyrazoles (e.g., ) demonstrate enhanced bioactivity due to fluorine’s electronegativity, suggesting that the target compound’s cyano group could offer comparable advantages in drug design.

Biologische Aktivität

Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate (CAS No. 1951439-84-1) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, as well as its potential mechanisms of action.

- Molecular Formula : C15H15N3O2

- Molecular Weight : 269.31 g/mol

- IUPAC Name : this compound

- Purity : 95% .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of pyrazole derivatives, including this compound. The compound was evaluated against various bacterial and fungal strains, showing promising results.

Minimal Inhibitory Concentration (MIC) Data

| Microorganism | MIC (µmol/mL) |

|---|---|

| Staphylococcus aureus | 0.153 |

| Bacillus subtilis | 0.306 |

| Escherichia coli | 0.142 |

| Pseudomonas aeruginosa | 0.246 |

| Candida albicans | 0.069 |

| Candida tropicalis | 0.284 |

| Candida parapsilosis | 0.015 |

This table summarizes the MIC values for this compound against several pathogens, indicating significant antimicrobial potential .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been a focus of research due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. This compound has been investigated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines using the MTT assay. The results indicated that:

- The compound exhibited a dose-dependent reduction in cell viability.

- IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for A549 cells.

These findings suggest that this compound may serve as a potential lead compound for developing anticancer agents .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been shown to possess anti-inflammatory properties.

Research indicates that compounds like this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to their anti-inflammatory effects. This mechanism could be mediated through the inhibition of NF-kB signaling pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylate?

- Methodological Answer : The compound is synthesized via multi-step routes involving cyclization and functionalization. A typical approach starts with the condensation of 3-cyanobenzylamine with ethyl acetoacetate, followed by hydrazine-mediated cyclization to form the pyrazole core. Subsequent alkylation with 3-cyanobenzyl halide introduces the benzyl substituent. Reaction optimization includes refluxing in acetonitrile with potassium carbonate as a base, achieving yields >80% after purification via silica gel chromatography (cyclohexane/ethyl acetate gradient) .

Q. How is the purity and structural identity of this compound confirmed in academic settings?

- Methodological Answer : Comprehensive spectroscopic characterization is critical:

- 1H/13C NMR : Peaks at δ 7.82 (s, pyrazole-H), 5.23 (s, benzyl-CH2), and 1.34 (t, ethyl-CH3) confirm substitution patterns .

- IR Spectroscopy : A strong absorption at 2119 cm⁻¹ indicates the presence of the azide group (if synthesized via azide intermediates) .

- Mass Spectrometry : High-resolution MS (HRMS-EI) validates the molecular ion [M⁺] at m/z 296.1017 (calculated 296.1016) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Due to potential toxicity, researchers should:

- Use PPE (gloves, lab coats, goggles) to avoid dermal contact.

- Perform reactions in fume hoods to prevent inhalation of volatile intermediates (e.g., methylene chloride).

- Dispose of waste via certified hazardous waste services to mitigate environmental risks .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying conditions?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Triethylamine or DBU may enhance alkylation efficiency.

- Temperature Control : Maintaining 50°C during azide formation prevents side reactions (e.g., decomposition of trimethylsilyl azide) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane facilitates azide coupling .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural analysis?

- Methodological Answer :

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotational barriers in benzyl groups).

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry. For example, dihedral angles between pyrazole and benzyl rings (e.g., 6.97°–79.25°) reveal steric or electronic influences .

- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR/IR spectra to cross-validate experimental data .

Q. What experimental designs are suitable for investigating the biological activity of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., fluorine, methyl) at the 3-cyanobenzyl or pyrazole positions to assess bioactivity changes .

- Enzyme Assays : Test inhibitory effects on target enzymes (e.g., kinases) using fluorescence-based assays.

- Cellular Uptake Studies : Radiolabel the compound (e.g., with ¹⁴C) to quantify intracellular accumulation in cancer cell lines .

Q. How can computational tools like Mercury CSD aid in analyzing crystallographic data for this compound?

- Methodological Answer :

- Packing Similarity Analysis : Compare crystal structures with analogs to identify common intermolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing the lattice) .

- Void Visualization : Assess porosity for potential co-crystallization with drug carriers.

- ConQuest Integration : Cross-reference Cambridge Structural Database (CSD) entries to identify isostructural compounds for property prediction .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.